LY88074
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Overview
Description
LY88074 is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a benzothiophene core
Mechanism of Action
Target of Action
LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of this compound is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
This compound acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, this compound initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .
Biochemical Pathways
It is known that raloxifene, the compound this compound is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that this compound may also influence bone health.
Pharmacokinetics
It’s worth noting that the removal of the aminoethylpiperdine moiety in this compound reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that this compound, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .
Biochemical Analysis
Biochemical Properties
LY88074 is an agonist of ERβ (EC50 = 232 nM) . It interacts with estrogen receptors, particularly ERβ, to exert its effects . The nature of these interactions involves the binding of this compound to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
This compound has been shown to stimulate uterine cell proliferation . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in a manner that promotes cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors, particularly ERβ . By binding to these receptors, this compound can influence the activity of various enzymes and proteins, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY88074 typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
LY88074 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
LY88074 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its estrogen-like effects and potential use in hormone therapy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol
- 2-Butyl-5-(4-methoxyphenyl)thiophene
- 2-[2-(4-Hydroxybenzoyl)vinyl]thiophene
Uniqueness
LY88074 stands out due to its multiple hydroxyl groups and benzoyl substituent, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
177744-96-6 |
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Molecular Formula |
C21H14O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |
InChI |
InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI Key |
YCHUQIIHHWWHLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonyms |
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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